1-Chloro-4-[(Z)-(4-methoxyphenyl)-ONN-azoxy]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-4-[(Z)-(4-methoxyphenyl)-ONN-azoxy]benzene is an organic compound characterized by the presence of a chloro group, a methoxyphenyl group, and an azoxy linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-4-[(Z)-(4-methoxyphenyl)-ONN-azoxy]benzene typically involves the reaction of 1-chloro-4-nitrobenzene with 4-methoxyaniline under specific conditions. The reaction proceeds through the formation of an intermediate azoxy compound, which is then purified to obtain the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-4-[(Z)-(4-methoxyphenyl)-ONN-azoxy]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso and nitro derivatives.
Reduction: Reduction reactions can convert the azoxy group to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, and elevated temperatures.
Major Products:
Oxidation: Formation of nitroso and nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of hydroxyl or alkoxy derivatives.
Scientific Research Applications
1-Chloro-4-[(Z)-(4-methoxyphenyl)-ONN-azoxy]benzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Chloro-4-[(Z)-(4-methoxyphenyl)-ONN-azoxy]benzene involves its interaction with specific molecular targets and pathways. The azoxy group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. These interactions can result in the modulation of cellular processes and pathways, contributing to the compound’s biological activity.
Comparison with Similar Compounds
1-Chloro-4-methoxybenzene: Shares the chloro and methoxy groups but lacks the azoxy linkage.
4-Chloroanisole: Similar structure but with a different substitution pattern.
4-Chlorophenyl methyl ether: Contains a chloro and methoxy group but differs in the overall structure.
Uniqueness: 1-Chloro-4-[(Z)-(4-methoxyphenyl)-ONN-azoxy]benzene is unique due to the presence of the azoxy linkage, which imparts distinct chemical and biological properties
Properties
CAS No. |
85314-01-8 |
---|---|
Molecular Formula |
C13H11ClN2O2 |
Molecular Weight |
262.69 g/mol |
IUPAC Name |
(4-chlorophenyl)imino-(4-methoxyphenyl)-oxidoazanium |
InChI |
InChI=1S/C13H11ClN2O2/c1-18-13-8-6-12(7-9-13)16(17)15-11-4-2-10(14)3-5-11/h2-9H,1H3 |
InChI Key |
IPHNXBYAFJGRLW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)[N+](=NC2=CC=C(C=C2)Cl)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.